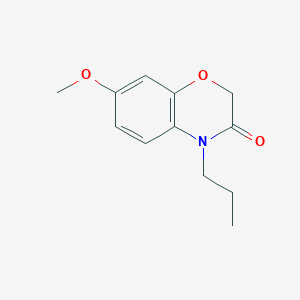
Trideca-4,9-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trideca-4,9-diene: is an organic compound characterized by its unique structure, which includes two double bonds located at the 4th and 9th positions of a thirteen-carbon chain. This compound is part of the diene family, which is known for its conjugated double bonds that provide unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: Trideca-4,9-diene can be synthesized through various methods, including the ring-opening metathesis polymerization of ester-functionalized tricyclo compounds. This process involves the use of Grubbs catalysts (first- and third-generation) to facilitate the polymerization reaction . Another method involves the reaction of cyclooctanecarboxaldehyde with piperidine in the presence of toluene, followed by a series of reactions involving methyl vinyl ketone and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the compound.
化学反应分析
Types of Reactions: Trideca-4,9-diene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of epoxides or other oxygenated derivatives.
Reduction: This reaction involves the addition of hydrogen to the compound, typically resulting in the saturation of the double bonds.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by the presence of catalysts.
Common Reagents and Conditions:
Oxidation: Common reagents include peroxides and oxygen in the presence of catalysts.
Reduction: Common reagents include hydrogen gas in the presence of metal catalysts such as palladium or platinum.
Substitution: Common reagents include halogens and other electrophiles in the presence of catalysts.
Major Products:
Oxidation: Epoxides and other oxygenated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives and other substituted compounds.
科学研究应用
Chemistry: Trideca-4,9-diene is used in the synthesis of various polymers through ring-opening metathesis polymerization. These polymers have unique thermal and mechanical properties, making them useful in various industrial applications .
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound and its derivatives. These compounds may have applications in drug development and other biomedical fields.
Industry: this compound is used in the production of specialty chemicals and materials, including high-performance polymers and coatings.
作用机制
The mechanism of action of Trideca-4,9-diene involves its ability to undergo various chemical reactions due to the presence of conjugated double bonds. These reactions can lead to the formation of reactive intermediates that interact with molecular targets and pathways in biological systems. For example, the compound may undergo oxidation to form epoxides, which can interact with cellular components and exert biological effects .
相似化合物的比较
Bicyclo[10.1.0]trideca-4,8-diene: This compound has a similar structure but includes a bicyclic ring system.
Spiro[5.7]trideca-1,4-dien-3-one: This compound includes a spiro ring system and is used in various synthetic applications.
Uniqueness: Trideca-4,9-diene is unique due to its linear structure with conjugated double bonds, which provides distinct chemical reactivity and properties compared to its cyclic and spiro counterparts.
属性
CAS 编号 |
104645-54-7 |
|---|---|
分子式 |
C13H24 |
分子量 |
180.33 g/mol |
IUPAC 名称 |
trideca-4,9-diene |
InChI |
InChI=1S/C13H24/c1-3-5-7-9-11-13-12-10-8-6-4-2/h7-10H,3-6,11-13H2,1-2H3 |
InChI 键 |
GKTYKLMDPISOLJ-UHFFFAOYSA-N |
规范 SMILES |
CCCC=CCCCC=CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


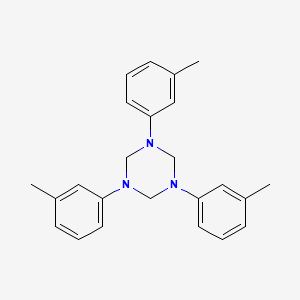
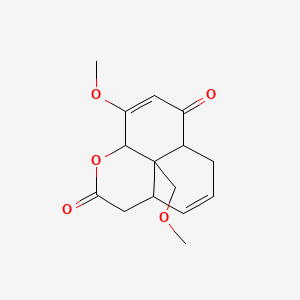
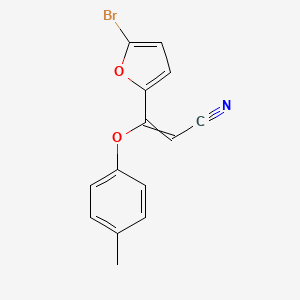


![N-[(Diethylamino)(phenyl)-lambda~4~-sulfanylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14333198.png)
![5-(Propan-2-yl)bicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B14333208.png)


![potassium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane](/img/structure/B14333218.png)
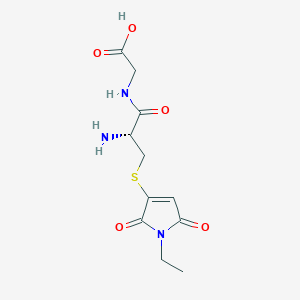
![2-[2-(2-Ethoxyethoxy)ethoxy]ethyl (naphthalen-1-yl)acetate](/img/structure/B14333236.png)
![1,3,5-Tris[3-(bromomethyl)phenyl]benzene](/img/structure/B14333245.png)
